5-ethoxy-1-methyl-1H-indol-4-ol
Description
5-Ethoxy-1-methyl-1H-indol-4-ol is a substituted indole derivative characterized by an ethoxy group at the 5-position, a hydroxyl group at the 4-position, and a methyl group at the 1-position of the indole ring. This structural configuration distinguishes it from simpler indole derivatives and imparts unique physicochemical and biological properties. The ethoxy group enhances lipophilicity and metabolic stability, while the hydroxyl group at the 4-position facilitates hydrogen bonding, which is critical for interactions with biological targets . The methyl group at the 1-position further modulates steric and electronic effects, influencing its reactivity and selectivity in pharmacological applications.
Properties
CAS No. |
130570-27-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-ethoxy-1-methylindol-4-ol |
InChI |
InChI=1S/C11H13NO2/c1-3-14-10-5-4-9-8(11(10)13)6-7-12(9)2/h4-7,13H,3H2,1-2H3 |
InChI Key |
VASQXZIEEJSNHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)N(C=C2)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methyl-1H-indol-4-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For 5-ethoxy-1-methyl-1H-indol-4-ol, the specific starting materials and reaction conditions would need to be optimized to achieve the desired substitution pattern on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methyl-1H-indol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while reduction can produce dihydroindole compounds .
Scientific Research Applications
5-ethoxy-1-methyl-1H-indol-4-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and functional differences between 5-ethoxy-1-methyl-1H-indol-4-ol and analogous indole derivatives:
Positional Isomerism and Functional Group Impact
- Hydroxyl Group Position: Moving the hydroxyl group from C4 (as in 5-ethoxy-1-methyl-1H-indol-4-ol) to C3 (e.g., 5-ethoxy-1H-indol-3-ol) significantly alters hydrogen-bonding patterns, reducing affinity for enzymes like monoamine oxidase (MAO) .
- Ethoxy vs. Methoxy : Ethoxy-substituted derivatives generally exhibit higher metabolic stability than methoxy analogs due to slower demethylation rates .
- Methyl Substitution : Methylation at N1 (as in the target compound) reduces susceptibility to oxidative degradation compared to unmethylated indoles like 5-hydroxy-1H-indol-4-ol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
